1,3-dicyclohexyl-5-{[(2-ethylphenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
1,3-DICYCLOHEXYL-5-{[(2-ETHYLPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a molecular formula of C29H33N3O3 This compound is characterized by its unique structure, which includes a diazinane ring substituted with dicyclohexyl and ethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DICYCLOHEXYL-5-{[(2-ETHYLPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves the reaction of dicyclohexylurea with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the diazinane ring. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts, such as Lewis acids or bases, can also enhance the reaction rate and selectivity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-DICYCLOHEXYL-5-{[(2-ETHYLPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The diazinane ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents (R-X) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
1,3-DICYCLOHEXYL-5-{[(2-ETHYLPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its potential pharmacological properties.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-DICYCLOHEXYL-5-{[(2-ETHYLPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-DICYCLOHEXYL-5-[[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE: This compound has a similar structure but with a dimethylamino group instead of an ethylphenyl group.
5-{[(4-METHOXYPHENYL)AMINO]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE: This compound features a methoxyphenyl group and dimethyl substitutions.
Uniqueness
1,3-DICYCLOHEXYL-5-{[(2-ETHYLPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethylphenyl group may impart distinct properties compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C25H33N3O3 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
1,3-dicyclohexyl-5-[(2-ethylphenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C25H33N3O3/c1-2-18-11-9-10-16-22(18)26-17-21-23(29)27(19-12-5-3-6-13-19)25(31)28(24(21)30)20-14-7-4-8-15-20/h9-11,16-17,19-20,29H,2-8,12-15H2,1H3 |
InChI Key |
VBTGRAVMBYIRAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N=CC2=C(N(C(=O)N(C2=O)C3CCCCC3)C4CCCCC4)O |
Origin of Product |
United States |
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